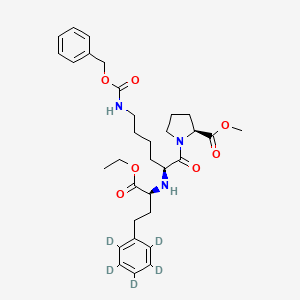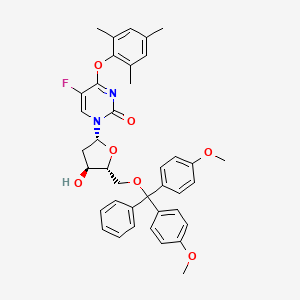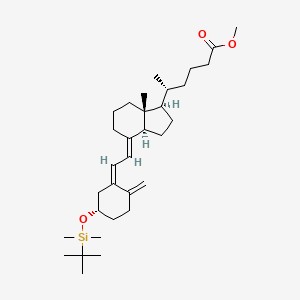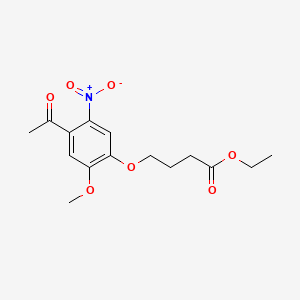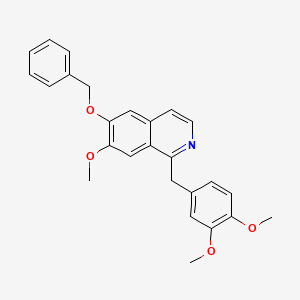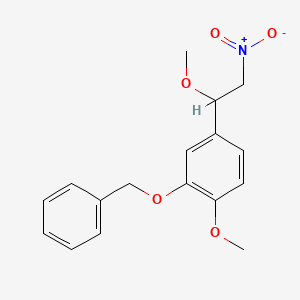
1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Carboxypropyl)-3,7-dimethyl Xanthine-d6, also known as 1-(3-carboxypropyl)-3,7-dimethylxanthine-6-d6, is a derivative of the naturally occurring xanthine alkaloid caffeine. It is a synthetic compound with a wide range of applications in laboratory research. In particular, it has been used in the synthesis of various drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
DNA Cleavage and Antitumor Activity
The application of xanthines in cancer research is highlighted by the study of 3-Amino-1,2,4-benzotriazine 1,4-dioxide (SR4233), which involves a xanthine-xanthine oxidase system for DNA cleavage. This system is relevant for understanding the antitumor activity of drugs that target DNA directly (Daniels & Gates, 1996).
Xanthine Oxidase Inhibition and Cancer Prevention
The role of xanthine oxidase inhibitors in cancer prevention is exemplified by Y-700 (1-[3-cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid), which has shown potential in suppressing the development of colon cancer (Hashimoto et al., 2005).
Adenosine Receptor Antagonism
A series of 8-substituted derivatives of 3,7-dimethyl-1-propargylxanthine were synthesized and investigated as A2A adenosine receptor antagonists, highlighting their potential in neurological and cardiovascular research (Müller et al., 1997).
Enzyme Immunoassay Applications
Xanthine derivatives have been used in developing specific antibodies for enzyme immunoassays, with applications in clinical diagnostics and drug monitoring. The synthesis of such compounds provides insight into their potential for specific, targeted biological interactions (Singh et al., 1980).
Xanthine Derivatives in Diabetes Treatment
Derivatives of xanthines, such as 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), have been identified as potent DPP-4 inhibitors for the treatment of type 2 diabetes, demonstrating the versatility of xanthine compounds in therapeutic applications (Eckhardt et al., 2007).
properties
IUPAC Name |
4-[2,6-dioxo-3,7-bis(trideuteriomethyl)purin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-6-12-9-8(13)10(18)15(11(19)14(9)2)5-3-4-7(16)17/h6H,3-5H2,1-2H3,(H,16,17)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKASGTGXOGALBG-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C1C(=O)N(C(=O)N2C([2H])([2H])[2H])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

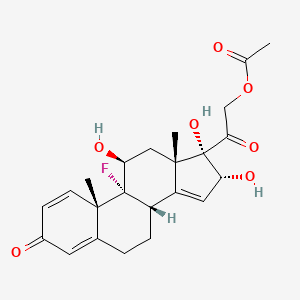


![Ethanol, 2-[2-[2-[bis(4-methoxyphenyl)phenylmethoxy]ethoxy]ethoxy]-](/img/structure/B588046.png)
